molecular formula C12H11ClN2O B15208157 1-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone CAS No. 1140-37-0

1-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone

Cat. No.: B15208157
CAS No.: 1140-37-0
M. Wt: 234.68 g/mol
InChI Key: QKWRIGZJEGWRJK-UHFFFAOYSA-N
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Description

1-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This specific compound is characterized by the presence of a chloro group, a methyl group, and a phenyl group attached to the pyrazole ring, along with an ethanone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone typically involves the reaction of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with appropriate reagents. One common method is the Vilsmeier-Haack reaction, which involves the formylation of the pyrazole ring followed by chlorination . The reaction conditions usually include the use of reagents such as phosphorus oxychloride (POCl3) and dimethylformamide (DMF) at controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone moiety to alcohols or other reduced forms.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target proteins are essential to understand its mechanism of action fully .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chloro and ethanone groups make it a versatile intermediate for further chemical modifications and applications in various fields.

Properties

CAS No.

1140-37-0

Molecular Formula

C12H11ClN2O

Molecular Weight

234.68 g/mol

IUPAC Name

1-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)ethanone

InChI

InChI=1S/C12H11ClN2O/c1-8-11(9(2)16)12(13)15(14-8)10-6-4-3-5-7-10/h3-7H,1-2H3

InChI Key

QKWRIGZJEGWRJK-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1C(=O)C)Cl)C2=CC=CC=C2

Origin of Product

United States

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